N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiazole ring, a benzodioxole ring, and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and benzodioxole intermediates. These intermediates are then coupled through a series of reactions involving sulfonylation and amidation.
Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Preparation of Benzodioxole Intermediate: The benzodioxole ring is typically synthesized from catechol through a series of reactions involving methylation and cyclization.
Coupling Reaction: The benzothiazole and benzodioxole intermediates are coupled through a sulfonylation reaction using a sulfonyl chloride derivative, followed by amidation with a suitable amine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfonylation or amidation reactions.
Mechanism of Action
The mechanism of action of N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzothiazole and benzodioxole rings can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
- N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide
- N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide
Uniqueness
N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the presence of both benzothiazole and benzodioxole rings, which provide distinct electronic and steric properties. This combination enhances the compound’s potential for specific interactions with biological targets, making it a valuable candidate for drug development and other scientific applications.
Properties
Molecular Formula |
C19H17N3O5S2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O5S2/c23-18(12-3-6-15-16(9-12)27-11-26-15)21-19-20-14-5-4-13(10-17(14)28-19)29(24,25)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,21,23) |
InChI Key |
VYDPFHGTRUCWOB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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